N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory activity. Given its resemblance to naproxen (a nonsteroidal anti-inflammatory drug), further investigation is warranted. Naproxen inhibits cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. Research could explore whether this compound exhibits similar COX inhibition and anti-inflammatory effects .
Neuromodulation and Behavior
Tryptamine, a natural derivative of this compound, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, such as sleep, cognition, memory, and behavior. Investigating whether this hybrid molecule affects neuromodulation could yield valuable insights .
Pharmacokinetics and Metabolism
Detailed studies on the compound’s pharmacokinetics, metabolism, and bioavailability are essential. Analyzing its absorption, distribution, metabolism, and excretion profiles will inform its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Exploring the SAR of this compound can guide medicinal chemistry efforts. By synthesizing related analogs and assessing their biological activities, researchers can identify key structural features responsible for specific effects .
Drug Delivery Systems
Investigating suitable drug delivery systems for this compound is crucial. Formulations that enhance its solubility, stability, and targeted delivery could improve its therapeutic efficacy .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic possibilities .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the particular structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes . For instance, they can affect the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-5,11,13,21H,6-10H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEETVANOIYUMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.